molecular formula C14H10O5 B6370549 2-(3,5-Dicarboxyphenyl)phenol CAS No. 1261896-53-0

2-(3,5-Dicarboxyphenyl)phenol

Cat. No.: B6370549
CAS No.: 1261896-53-0
M. Wt: 258.23 g/mol
InChI Key: LJKUNUHYPDDLFB-UHFFFAOYSA-N
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Description

2-(3,5-Dicarboxyphenyl)phenol is an organic compound with the molecular formula C14H10O5 It is characterized by the presence of a phenol group attached to a benzene ring, which is further substituted with two carboxylic acid groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dicarboxyphenyl)phenol typically involves the reaction of 3,5-dicarboxybenzene with phenol under specific conditions. One common method is the Friedel-Crafts acylation, where an acyl chloride derivative of 3,5-dicarboxybenzene reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dicarboxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones or hydroquinones.

    Reduction: Benzyl alcohols or benzaldehydes.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-(3,5-Dicarboxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dicarboxyphenyl)phenol involves its interaction with biological targets through its phenolic and carboxylic acid groups. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid groups can chelate metal ions, affecting various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions may contribute to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole: Similar structure with an additional carboxylic acid group and a benzimidazole ring.

    Bis-(3,5-dicarboxyphenyl)terephthalamide: Contains two 3,5-dicarboxyphenyl groups linked by a terephthalamide moiety.

Uniqueness

Its combination of phenolic and carboxylic acid functionalities makes it versatile for various chemical transformations and interactions with biological targets .

Properties

IUPAC Name

5-(2-hydroxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(6-8)14(18)19/h1-7,15H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKUNUHYPDDLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683614
Record name 2'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-53-0
Record name 2'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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